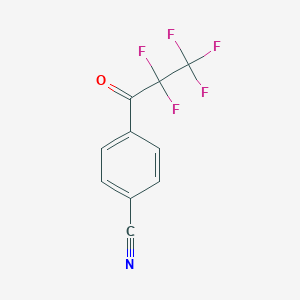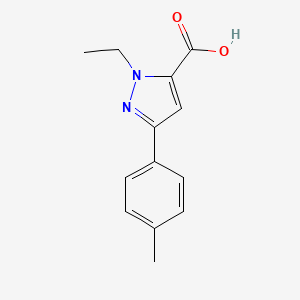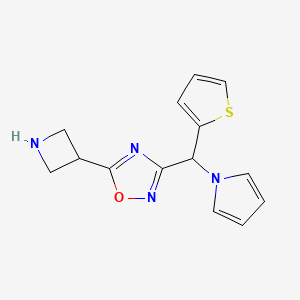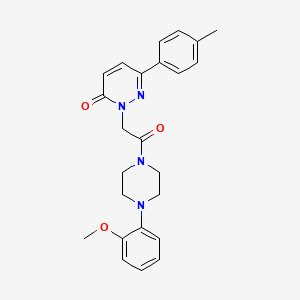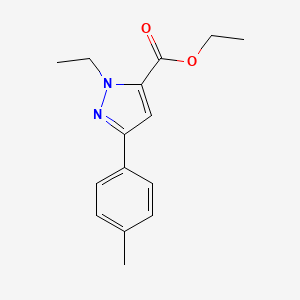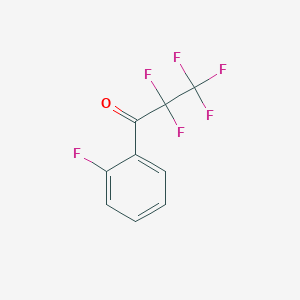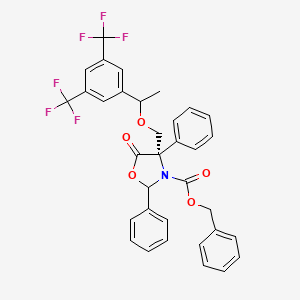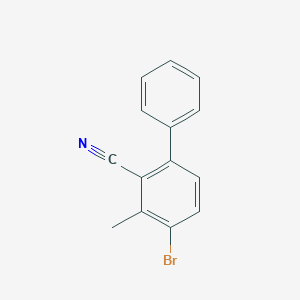
2-Cyano-4-bromo methyl biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-bromo methyl biphenyl is an organic compound with the molecular formula C14H10BrN. It is a key intermediate in the synthesis of sartan drugs, which are widely used as antihypertensive agents due to their high efficacy, good tolerance, and minimal side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-bromo methyl biphenyl typically involves the bromination of 4’-methyl-2-cyanobiphenyl. The process includes the following steps :
Bromination Reaction: In a reactor, add halogenated hydrocarbon solvent, 4’-methyl-2-cyanobiphenyl, radical initiator, and brominating agent. The reaction is carried out at approximately 50°C under nitrogen atmosphere.
Filtration and Reaction with Diethyl Phosphite: After the bromination reaction, the solution is cooled to room temperature and filtered. Diethyl phosphite is then added to the filtrate, and the reaction is carried out at around 30°C.
Crystallization: The reaction mixture is concentrated under reduced pressure at about 50°C, followed by crystallization with pure water to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4-bromo methyl biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often used in the presence of ligands and bases.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biphenyl derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
2-Cyano-4-bromo methyl biphenyl is primarily used in the synthesis of sartan drugs, which are angiotensin II receptor antagonists used to treat hypertension . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists . Additionally, it serves as an intermediate in the synthesis of various organic compounds in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
As an intermediate in the synthesis of sartan drugs, 2-Cyano-4-bromo methyl biphenyl contributes to the formation of compounds that block the angiotensin II receptor. This action prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-4’-methyl biphenyl: Another intermediate used in the synthesis of sartan drugs.
4-Bromo-2-cyanobiphenyl: A compound with similar structural features but different reactivity.
Uniqueness
2-Cyano-4-bromo methyl biphenyl is unique due to its specific substitution pattern, which makes it a crucial intermediate in the synthesis of certain sartan drugs. Its bromine atom allows for further functionalization, making it versatile in organic synthesis .
Propiedades
Número CAS |
1284227-57-1 |
|---|---|
Fórmula molecular |
C14H10BrN |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
3-bromo-2-methyl-6-phenylbenzonitrile |
InChI |
InChI=1S/C14H10BrN/c1-10-13(9-16)12(7-8-14(10)15)11-5-3-2-4-6-11/h2-8H,1H3 |
Clave InChI |
JGVFSTYELULBTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C#N)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


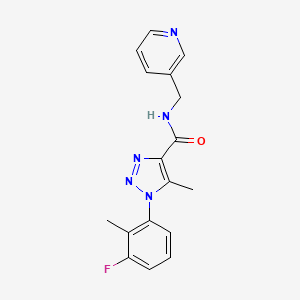
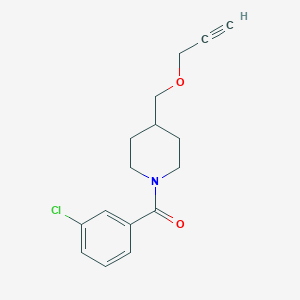

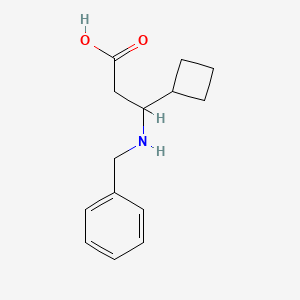
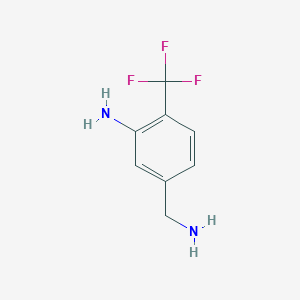
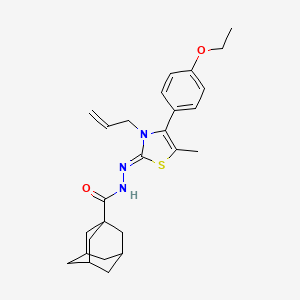
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
